molecular formula C14H18ClN3O2 B2639804 1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 946980-56-9

1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No. B2639804
CAS RN: 946980-56-9
M. Wt: 295.77
InChI Key: UKGCNFSHMIXFMI-UHFFFAOYSA-N
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Description

The compound “1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Protodeboronation of alkyl boronic esters is one of the methods used in the synthesis of piperidine derivatives .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of the compound “1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide” would include this piperidine ring, along with a carbamoyl group attached to the 3-chlorophenyl group .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters is one such reaction utilized in the synthesis of piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives play a pivotal role in drug development due to their diverse pharmacological properties. The compound’s piperidine ring can serve as a scaffold for designing novel drugs. Researchers explore modifications around the piperidine moiety to enhance bioactivity, selectivity, and pharmacokinetic properties .

Neurotransmitter Reuptake Inhibition

The compound’s structure suggests potential interactions with neurotransmitter transporters. Investigating its ability to inhibit reuptake transporters (such as serotonin, dopamine, and norepinephrine transporters) could lead to the development of antidepressants or other neuropsychiatric medications .

Antimicrobial Activity

Piperidine derivatives often exhibit antimicrobial properties. Researchers can explore the compound’s effectiveness against bacteria, fungi, and viruses. Structural modifications may enhance its potency and selectivity .

Spiropiperidines in Chemical Biology

Spiropiperidines, a class of piperidine derivatives, have gained prominence in chemical biology. Researchers study their interactions with biological targets, including enzymes and receptors. The compound’s unique spirocyclic structure may offer advantages in drug discovery .

Natural Product Synthesis

The compound’s piperidine core resembles alkaloids found in natural products. Researchers can use it as a starting point for synthesizing alkaloid analogs. These analogs may exhibit biological activities similar to those observed in natural sources .

Multicomponent Reactions

Multicomponent reactions (MCRs) provide efficient routes to complex molecules. Investigating the compound’s participation in MCRs could lead to novel piperidine-based scaffolds. These scaffolds may find applications in diverse fields, from materials science to medicinal chemistry .

Mechanism of Action

Future Directions

The future directions in the research and development of piperidine derivatives like “1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide” could involve the discovery and biological evaluation of potential drugs containing the piperidine moiety . The development of fast and cost-effective methods for the synthesis of substituted piperidines is also an important area of focus .

properties

IUPAC Name

1-[2-(3-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-2-1-3-12(8-11)17-13(19)9-18-6-4-10(5-7-18)14(16)20/h1-3,8,10H,4-7,9H2,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGCNFSHMIXFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[(3-Chlorophenyl)carbamoyl]methyl}piperidine-4-carboxamide

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